![molecular formula C13H19N3O2 B4421907 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4421907.png)

2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide

Übersicht

Beschreibung

Synthesis Analysis

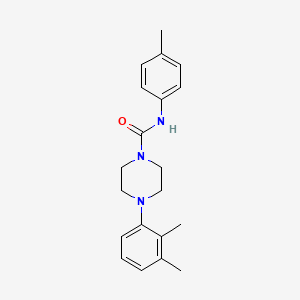

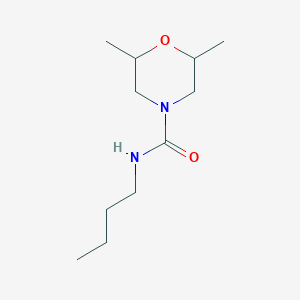

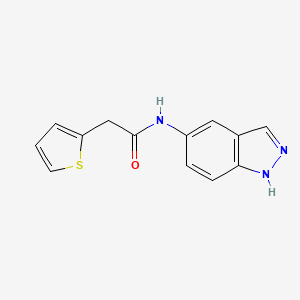

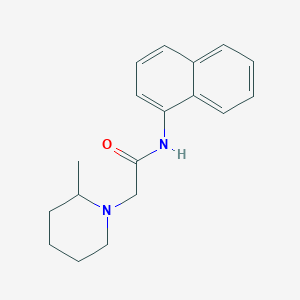

The synthesis of related piperazine derivatives often involves cyclocondensation reactions or modifications of existing piperazine structures. For example, the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a closely related compound, was achieved through the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide, highlighting the versatility of piperazine chemistry in generating complex structures (Zhang et al., 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be intricate, as evidenced by the structural characterization of similar compounds. The crystallographic analysis reveals that these molecules often possess a significant degree of planarity within their constituent rings, although the overall molecule may not be entirely planar. Such structural features are crucial for understanding the compound's reactivity and interaction capabilities (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives are known for their diverse chemical reactions, which are essential for exploring their potential utilities. For instance, modifications to the piperazine moiety or the introduction of various functional groups can significantly alter the compound's chemical properties and reactivity. These modifications are foundational for synthesizing compounds with specific desired properties (Matulenko et al., 2004).

Physical Properties Analysis

The physical properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. While specific data for this compound might not be directly available, related piperazine compounds exhibit crystalline structures with distinct melting points and solubility profiles, which can be inferred from their structural characterizations and synthesis methods (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's behavior in different environments. These properties are determined by the functional groups present in the compound and their interaction with surrounding molecules. Studies on similar compounds can provide insights into the chemical behavior and reactivity patterns of piperazine derivatives (Matulenko et al., 2004).

Wirkmechanismus

Target of Action

The primary target of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

This compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound acts as a ligand for these receptors .

Biochemical Pathways

The interaction of this compound with α1-ARs affects the biochemical pathways associated with these receptors. The primary function of α1-ARs is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action can influence these physiological processes.

Pharmacokinetics

The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the physiological processes controlled by these receptors, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Zukünftige Richtungen

The compound and its structurally similar derivatives have been subjects of comparative analysis, showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results of these studies allowed researchers to propose a rationale for the activity of these molecules and to highlight six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . It has been found to have affinity for alpha1-adrenergic receptors, which are among the most studied G protein-coupled receptors . This interaction plays a significant role in its biochemical activity .

Cellular Effects

This compound has been shown to have various effects on cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its interaction with alpha1-adrenergic receptors can lead to the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its affinity for alpha1-adrenergic receptors suggests that it may exert its effects at the molecular level through these receptors .

Temporal Effects in Laboratory Settings

It is known that its effects can vary depending on the duration of exposure and the specific conditions of the experiment .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

It is known that it interacts with alpha1-adrenergic receptors, suggesting that it may be involved in the metabolic pathways associated with these receptors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-5-3-2-4-11(12)16-8-6-15(7-9-16)10-13(14)17/h2-5H,6-10H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZANZMHBXXIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4421824.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B4421827.png)

![2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzamide](/img/structure/B4421835.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4421841.png)

![3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4421846.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421855.png)

![ethyl 4-({[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4421860.png)

![N-(4-methoxy-2-methylphenyl)-3-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}propanamide](/img/structure/B4421897.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B4421932.png)

![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)